molecular formula C14H15F3N4O3 B11479902 ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11479902
M. Wt: 344.29 g/mol
InChI Key: RUBSXBXSCXARIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines

Preparation Methods

The synthesis of ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of pyridin-3-yl hydrazine with ethyl trifluoroacetate to form an intermediate, which is then cyclized to produce the oxadiazine ring. The final step involves the introduction of the dimethylamino group through a substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-methyl-4H-1,3,5-oxadiazine-4-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 2-(dimethylamino)-6-(pyridin-3-yl)-4-(trifluoromethyl)-4H-1,3,5-thiadiazine-4-carboxylate: This compound contains a thiadiazine ring instead of an oxadiazine ring, which may affect its reactivity and applications.

Properties

Molecular Formula

C14H15F3N4O3

Molecular Weight

344.29 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-6-pyridin-3-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C14H15F3N4O3/c1-4-23-11(22)13(14(15,16)17)19-10(9-6-5-7-18-8-9)24-12(20-13)21(2)3/h5-8H,4H2,1-3H3

InChI Key

RUBSXBXSCXARIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(N=C(OC(=N1)N(C)C)C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

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